
N-(2-hydroxyphenyl)imidodicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxyphenyl)imidodicarbonimidic diamide” is a chemical compound with the molecular formula C10H15N5O . It has an average mass of 221.259 Da and a monoisotopic mass of 221.127655 Da .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)imidodicarbonimidic diamide” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms forms the unique structure of this compound .Physical And Chemical Properties Analysis
“N-(2-hydroxyphenyl)imidodicarbonimidic diamide” has a molecular formula of C10H15N5O, an average mass of 221.259 Da, and a monoisotopic mass of 221.127655 Da .科学的研究の応用
Pharmaceutical Research: Antidiabetic Drug Development
N-(2-hydroxyphenyl)imidodicarbonimidic diamide, also known as Phenformin, has been extensively studied for its antidiabetic properties. It belongs to the biguanide class of oral antihyperglycemic agents and has been used to manage type 2 diabetes mellitus. Research has focused on its mechanism of action, which involves reducing hepatic glucose production and enhancing insulin sensitivity .
Cancer Therapeutics: Growth Inhibition
Studies have indicated that Phenformin exhibits antineoplastic activity. It has been tested for its potential to suppress the growth of various cancer cells, including ovarian cancer cells and human hepatocellular carcinoma cells. The research delves into how Phenformin can induce cell cycle arrest and apoptosis in cancerous cells .
Analytical Chemistry: Chemical Characterization
The compound’s structure and properties have been characterized using various analytical techniques. This includes mass spectrometry and chromatography to determine its molecular weight, formula, and chemical behavior. Such characterization is crucial for the development of analytical standards and quality control in pharmaceuticals .
Material Science: Polymer Synthesis
N-(2-hydroxyphenyl)imidodicarbonimidic diamide has been used in the synthesis of ion-imprinted polymers. For instance, a novel Ni(II) ion-imprinted polymer was synthesized using this compound as a functional monomer. These polymers have applications in selective ion recognition and separation, which is valuable in environmental and analytical fields .
特性
IUPAC Name |
1-(diaminomethylidene)-2-(2-hydroxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7(10)13-8(11)12-5-3-1-2-4-6(5)14/h1-4,14H,(H6,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBHFAPPQHMMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)imidodicarbonimidic diamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

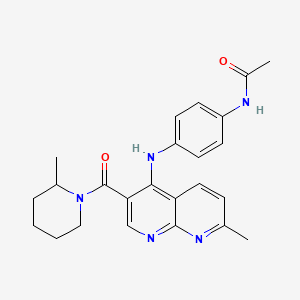

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2897045.png)
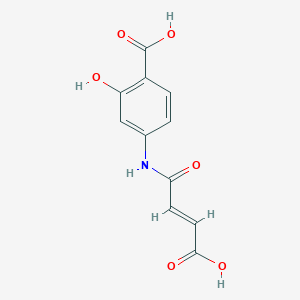
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
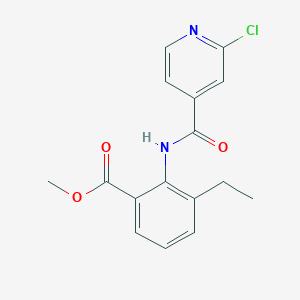
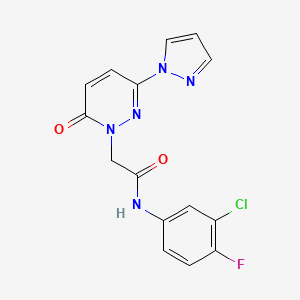
![{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2897053.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897054.png)
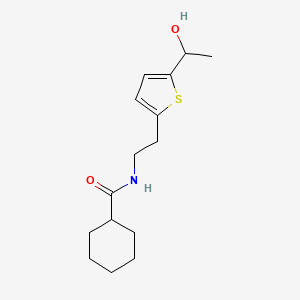
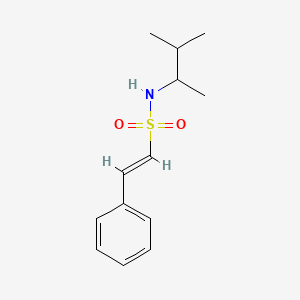
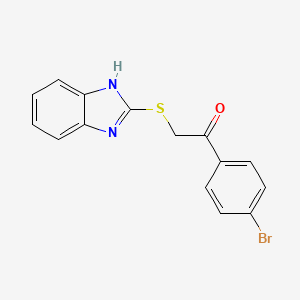
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)
![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)